(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
Description
(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative characterized by a trans-configuration (E-isomer) at the double bond. Its structure features a 2,5-dimethoxyphenyl group attached to the amide nitrogen and a furan-2-yl substituent at the β-position of the acrylamide backbone. This compound belongs to a broader class of enamide derivatives, which are explored for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .
Properties
IUPAC Name |
(E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-12-5-7-14(19-2)13(10-12)16-15(17)8-6-11-4-3-9-20-11/h3-10H,1-2H3,(H,16,17)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECEMUHDWAETD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and furan-2-carbaldehyde.
Formation of Schiff Base: The 2,5-dimethoxyaniline reacts with furan-2-carbaldehyde under acidic conditions to form a Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the prop-2-enamide backbone can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated amides.
Substitution: Formation of phenols or other substituted derivatives.
Scientific Research Applications
(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Acrylamide Derivatives
Table 1: Key Structural Analogues and Their Features
Impact of Substituents on Bioactivity
- Furan vs. Bromophenyl substitution () increases molecular weight and may influence π-π stacking in enzyme binding pockets.
- Methoxy Positioning : The 2,5-dimethoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in . Para-substitution often enhances metabolic stability, whereas ortho/meta-substitutions (as in 2,5-dimethoxy) may sterically hinder interactions.
- Anti-inflammatory Potential: Compound 2 from Lycium barbarum () shares an acrylamide backbone but features hydroxylated substituents, contributing to its potent NO inhibition (IC₅₀ = 17.00 μM).
Pharmacological and Industrial Relevance
- In contrast, the target compound’s simpler structure may offer advantages in synthetic accessibility and cost-effectiveness.
- Patent Compounds (): Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide highlight the industrial focus on fluorinated groups for enhanced bioactivity and patentability.
Biological Activity
(2E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide, a compound characterized by its unique structural features, has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is defined by the following chemical structure:
- IUPAC Name : (E)-N-(2,5-dimethoxyphenyl)-3-(furan-2-yl)prop-2-enamide
- CAS Number : 1455122-90-3
- Molecular Formula : C15H15NO4
- Molecular Weight : 273.29 g/mol
The biological activity of this compound is attributed to its interactions with various molecular targets. The compound may modulate enzyme activity and receptor signaling pathways, which are crucial for its potential therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to decreased tumor growth or microbial proliferation.
- Receptor Modulation : By binding to receptors, it can influence cellular responses, such as apoptosis in cancer cells.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in infectious disease treatment.
Research Findings
Several studies have highlighted the biological activity of related compounds and their mechanisms:
- Cytoprotective Effects : A study on a structurally similar compound demonstrated its ability to protect human colon fibroblast cells from DNA damage induced by carcinogens. This suggests a potential chemopreventive role for this compound as well .
Case Studies
To better understand the implications of this compound's biological activities, several case studies can be referenced:
-
Case Study on Anticancer Activity : A derivative was tested against breast cancer cell lines, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways.
- Cell Line Tested : MCF-7 (breast cancer)
- Outcome : Significant reduction in cell viability at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
